BENGHE Foundational & Exploratory
Check Availability & Pricing

physicochemical properties of 4-Chloro-5-
methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

4-Chloro-5-
Compound Name:
methoxynicotinaldehyde

Cat. No.: B12958870

Get Quote

\ J

Physicochemical Profiling and Synthetic Methodologies of 4-Chloro-5-
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Executive Summary

As drug development increasingly targets complex intracellular mechanisms, the demand for
highly functionalized, regioselectively substituted heterocyclic building blocks has surged. 4-
Chloro-5-methoxynicotinaldehyde (CAS: 1256789-11-3) is a prime example of such an
intermediate[1]. Featuring a pyridine core adorned with orthogonal reactive sites—an
electrophilic formyl group, a nucleophilic substitution-ready chlorine atom, and an electron-
donating methoxy group—this compound serves as a critical scaffold. It is most notably utilized
in the synthesis of Transient Receptor Potential Mucolipin-1 (TRPML1) modulators, which are

pioneering therapeutics designed to upregulate cellular autophagy|[2].

This whitepaper provides a rigorous breakdown of the compound's physicochemical properties,
a mechanistically justified synthetic protocol, and its downstream applications in advanced
therapeutics.
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Physicochemical Properties

Understanding the foundational metrics of 4-Chloro-5-methoxynicotinaldehyde is critical for
optimizing reaction conditions, predicting solubility during workup, and establishing analytical
validation parameters. All quantitative data is summarized below for rapid comparative

analysis.

Property Value Method / Source
4-Chloro-5-methoxypyridine-3-

IUPAC Name Nomenclature Standard
carboxaldehyde

CAS Registry Number 1256789-11-3 11]

Molecular Formula C7HeCINO:2 1[1]

Molecular Weight 171.58 g/mol 11]

LC-MS Target [M+H]* 172.00 m/z 2[2]

Purity Standard >95% 11]

N Best Practice (Aldehyde
Storage Conditions 2-8 °C, Inert Atmosphere

stability)

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of 4-Chloro-5-methoxynicotinaldehyde relies on a highly regioselective
Directed Ortho-Metalation (DoM) followed by an electrophilic quench. The protocol below is
engineered as a self-validating system, ensuring that each step provides measurable feedback
before progression[3].

Step 1: Directed Ortho-Metalation (Kinetic
Deprotonation)

e Procedure: Dissolve 4-chloro-3-methoxypyridine (1.25 mmol, 1.0 eq) in anhydrous
Tetrahydrofuran (THF, 5 mL). Cool the system strictly to -78 °C. Dropwise, add a 2.0 M
solution of Lithium diisopropylamide (LDA) in THF (1.25 mL, 2.51 mmol, 2.0 eq)[3]. Stir for 30
minutes at -78 °C[3].
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o Causality & Logic: THF is utilized as a coordinating solvent to stabilize the resulting lithium
intermediate. The temperature must be clamped at -78 °C to enforce kinetic control; higher
temperatures risk nucleophilic attack by the diisopropylamine anion or the decomposition of
the highly reactive pyridyllithium species. LDA is selected specifically for its immense steric
bulk, which prevents it from acting as a nucleophile, strictly enforcing its role as a base. The
methoxy and chloro groups act synergistically to direct the metalation to the adjacent carbon
via complexation with the lithium ion.

Step 2: Electrophilic Formylation

e Procedure: To the cold (-78 °C) reaction mixture, add anhydrous N,N-Dimethylformamide
(DMF, 0.19 mL, 2.51 mmol, 2.0 eq)[3].

o Causality & Logic: DMF acts as the electrophilic formylating agent. The lithiated pyridine
attacks the carbonyl carbon of DMF, forming a stable tetrahedral hemiaminal intermediate.
This intermediate is stable at low temperatures, which elegantly prevents over-reaction or
double-addition.

 In-Process Control (IPC): Monitor via TLC (Hexanes/Ethyl Acetate). Successful formylation is
indicated by the consumption of the starting material and the appearance of a new, highly
UV-active spot with a lower Rf value (due to the polar aldehyde moiety).

Step 3: Quench and Isolation

e Procedure: Quench the reaction with brine, extract the aqueous layer with ethyl acetate, dry
the combined organic layers over anhydrous Na=SOa4, filter, and concentrate under reduced
pressure to yield the crude product[2].

o Causality & Logic: The aqueous brine quench collapses the tetrahedral intermediate,
releasing dimethylamine and yielding the target aldehyde. Anhydrous Na=SOa4 chemically
binds residual water, preventing hydrate formation of the aldehyde during concentration.

» Analytical Validation: Analyze the crude residue via LC-MS. The system is validated if the
chromatogram yields a dominant peak with an m/z of 172.00 [M+H]*[2]. Further validation
via H NMR (CDCIs) should reveal a distinct aldehyde proton singlet far downfield (approx.
10.0-10.5 ppm).
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Fig 1. Mechanistic workflow for directed ortho-metalation and formylation synthesis.
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Application in Advanced Therapeutics: TRPML1
Agonism

4-Chloro-5-methoxynicotinaldehyde is not an end-product; it is a highly specialized vector
used to synthesize2[2].

TRPML1 is an inwardly rectifying cation channel localized on the lysosomal membrane[4]. In
the context of drug discovery, synthesizing agonists for this channel is a primary strategy for
upregulating autophagy[4]. When the synthesized API binds to the TRPML1 channel, it triggers
the efflux of Ca2* from the lysosomal lumen into the cytosol[4]. This calcium release acts as a
secondary messenger, initiating a signaling cascade that enhances autophagic clearance—a
mechanism proven beneficial for clearing hepatotoxic alpha-1-anti-trypsin (ATZ) in the liver, and
treating neurodegenerative disorders, heart disease, and cancer[2].
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Fig 2. Downstream signaling of TRPML1 agonism leading to autophagy upregulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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